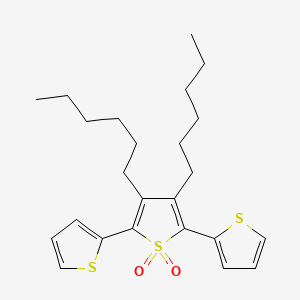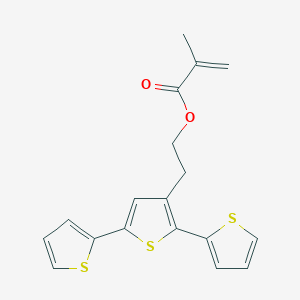
2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester: is a chemical compound with the molecular formula C13H11NO7. This compound belongs to the benzopyran family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester typically involves the reaction of appropriate benzopyran derivatives with nitro compounds under controlled conditions. One common method involves the use of triethylammonium acetate (TEAA) under microwave irradiation to facilitate the reaction . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as iron (II) in an acidic medium.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron (II) in acidic medium.
Substitution: Various nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and anti-inflammatory agents. Its ability to interact with various biological targets makes it a valuable tool in biochemical research .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied for its antiproliferative activity against various cancer cell lines and its ability to inhibit specific enzymes involved in disease pathways .
Industry: Industrially, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 2H-1-Benzopyran, 2,2-dimethyl-
- 2H-1-Benzopyran, 3,4-dihydro-
- 2H-1-Benzopyran-3-carboxylic acid, 6-bromo-3,4-dihydro-
Comparison: Compared to these similar compounds, 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester is unique due to its nitro group and ester functionalities. These groups contribute to its distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial and anti-inflammatory agent, while the ester groups facilitate its incorporation into more complex molecular frameworks .
Eigenschaften
CAS-Nummer |
428517-42-4 |
|---|---|
Molekularformel |
C13H11NO7 |
Molekulargewicht |
293.23 g/mol |
IUPAC-Name |
dimethyl 6-nitro-2H-chromene-2,3-dicarboxylate |
InChI |
InChI=1S/C13H11NO7/c1-19-12(15)9-6-7-5-8(14(17)18)3-4-10(7)21-11(9)13(16)20-2/h3-6,11H,1-2H3 |
InChI-Schlüssel |
ZMNWWXJEIUOSEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(=CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


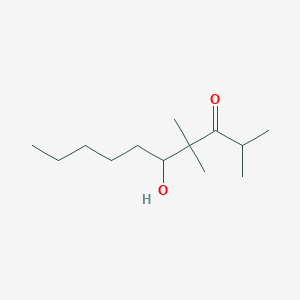
![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14239513.png)

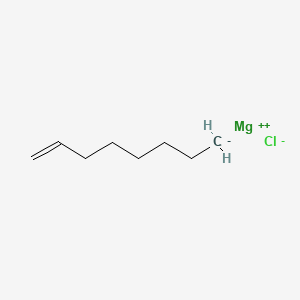
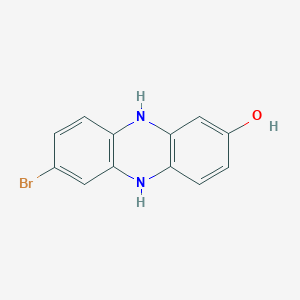
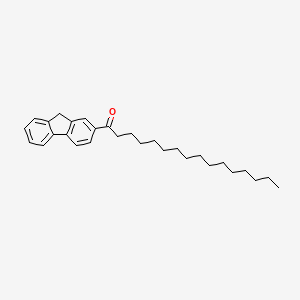
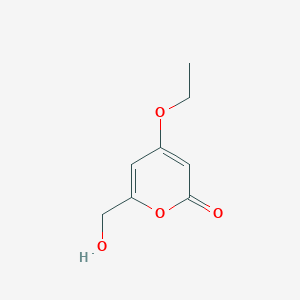
![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
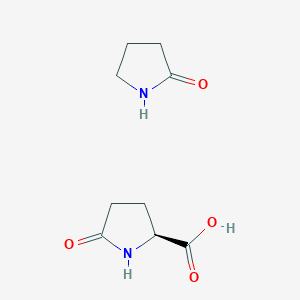
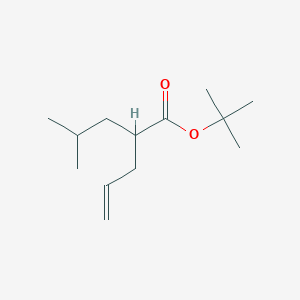
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
